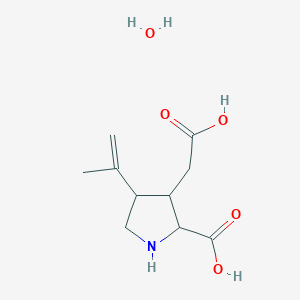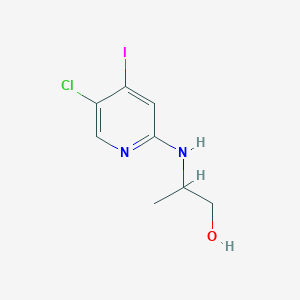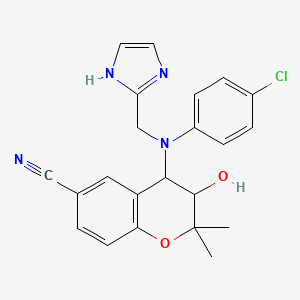
terbium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terbium is a chemical element with the symbol Tb and atomic number 65. It is a moderately hard, silvery-white metal that belongs to the lanthanide series of the periodic table. This compound is relatively stable in air, forming a protective oxide layer that prevents further oxidation. It was discovered in 1843 by Swedish chemist Carl Gustaf Mosander in a heavy rare-earth fraction called yttria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Terbium can be prepared through various synthetic routes. One common method involves the reduction of this compound fluoride (TbF₃) with calcium metal. This reaction is carried out in a high-temperature environment to ensure complete reduction .
Industrial Production Methods: Commercially, this compound is primarily obtained from minerals such as bastnasite and laterite ion-exchange clays. The extraction process involves solvent-solvent extraction and ion-exchange techniques. The metal is then purified through metallothermic reduction of the anhydrous fluoride with calcium .
Types of Reactions:
Oxidation: this compound readily oxidizes in air to form this compound oxide (Tb₄O₇). The reaction can be represented as: [ 8 , \text{Tb} + 7 , \text{O}_2 \rightarrow 2 , \text{Tb}_4\text{O}_7 ]
Reduction: this compound can be reduced from its compounds, such as this compound fluoride, using calcium metal.
Substitution: this compound reacts with halogens to form halides, such as this compound chloride (TbCl₃) and this compound fluoride (TbF₃).
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Calcium metal in a high-temperature environment.
Substitution: Halogens like chlorine and fluorine.
Major Products:
Oxides: this compound oxide (Tb₄O₇)
Halides: this compound chloride (TbCl₃), this compound fluoride (TbF₃)
Nitrates: this compound nitrate (Tb(NO₃)₃)
Scientific Research Applications
Mechanism of Action
Comparison with Similar Compounds
- Dysprosium (Dy)
- Europium (Eu)
- Gadolinium (Gd)
Terbium’s unique combination of magnetic and fluorescent properties makes it a versatile and valuable element in various scientific and industrial applications.
Properties
Molecular Formula |
Tb78 |
|---|---|
Molecular Weight |
12396.178 g/mol |
IUPAC Name |
terbium |
InChI |
InChI=1S/78Tb |
InChI Key |
QBWQVVTUZPKIRV-UHFFFAOYSA-N |
Canonical SMILES |
[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-[[3-Chloro-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methyl]pyrrolidin-2-yl]methanol;2-[[2,6-dimethoxy-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methylamino]-3-hydroxypropanoic acid;2-[[2,6-dimethoxy-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methylamino]propanoic acid;1-[[2,6-dimethoxy-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methyl]piperidine-2-carboxylic acid;2-[[3-methyl-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methylamino]propanoic acid;[1-[[3-methyl-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B13389013.png)




![Ethyl 3-(2-(((4-(N-((hexan-2-yloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-YL)-1H-benzo[D]imidazole-5-carboxamido)propanoate](/img/structure/B13389056.png)
![5-Chloro-N-[(1S,2R)-2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide; GPi 819](/img/structure/B13389070.png)


![N-[N-[2-benzyl-3-phenyl-2-(1,3,6-triphenylcarbazol-9-yl)pent-3-enyl]-C-phenylcarbonimidoyl]-N'-methylbenzenecarboximidamide](/img/structure/B13389094.png)
![Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-3,5-dihydroxyhept-6-enoate](/img/structure/B13389097.png)
![pentafluorophenyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucinate](/img/structure/B13389098.png)


